molecular formula C13H21NO4S B12197659 [(4-Butoxyphenyl)sulfonyl](2-methoxyethyl)amine

[(4-Butoxyphenyl)sulfonyl](2-methoxyethyl)amine

Cat. No.: B12197659
M. Wt: 287.38 g/mol
InChI Key: RRUDORPHKIXKPT-UHFFFAOYSA-N
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Description

(4-Butoxyphenyl)sulfonylamine is an organic compound that features a sulfonyl group attached to a butoxyphenyl ring and an amine group linked to a methoxyethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Butoxyphenyl)sulfonylamine typically involves a multi-step process. One common method includes the sulfonation of 4-butoxyphenyl with a sulfonyl chloride, followed by the reaction with 2-methoxyethylamine. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of (4-Butoxyphenyl)sulfonylamine may involve large-scale sulfonation reactors and continuous flow systems to ensure efficient and consistent production. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

(4-Butoxyphenyl)sulfonylamine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form sulfoxides or thiols.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfoxides or thiols.

    Substitution: Various substituted amines or sulfonamides.

Scientific Research Applications

(4-Butoxyphenyl)sulfonylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Butoxyphenyl)sulfonylamine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The amine group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine
  • 2-Methoxyphenyl isocyanate

Uniqueness

(4-Butoxyphenyl)sulfonylamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer different selectivity and potency in various applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C13H21NO4S

Molecular Weight

287.38 g/mol

IUPAC Name

4-butoxy-N-(2-methoxyethyl)benzenesulfonamide

InChI

InChI=1S/C13H21NO4S/c1-3-4-10-18-12-5-7-13(8-6-12)19(15,16)14-9-11-17-2/h5-8,14H,3-4,9-11H2,1-2H3

InChI Key

RRUDORPHKIXKPT-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)S(=O)(=O)NCCOC

Origin of Product

United States

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